molecular formula C8H7BrO2 B1267480 2-(Bromomethyl)benzoic acid CAS No. 7115-89-1

2-(Bromomethyl)benzoic acid

Cat. No. B1267480
CAS RN: 7115-89-1
M. Wt: 215.04 g/mol
InChI Key: QSLMPDKYTNEMFQ-UHFFFAOYSA-N
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Description

2-(Bromomethyl)benzoic acid is a compound synthesized through various chemical reactions, utilizing 2-methylbenzoic acid and bromine as primary materials. The synthesis process often involves free radical reactions facilitated by light or initiators such as AIBN, with the product's structure confirmed through IR and 1H NMR spectroscopy (Wang Ping, 2011).

Synthesis Analysis

The synthesis of 2-(bromomethyl)benzoic acid involves a free radical reaction, where factors like the mole ratio of materials, choice of solvents, reaction time, and the amount of initiator significantly impact the yield. This method provides a straightforward approach to producing 2-(bromomethyl)benzoic acid, characterized by spectroscopic techniques for confirmation (Wang Ping, 2011).

Molecular Structure Analysis

The molecular structure and various parameters of bromo-hydroxy-benzoic acid derivatives, similar to 2-(bromomethyl)benzoic acid, have been extensively studied. Crystal structure analyses reveal that these compounds form two-dimensional architectures primarily through C—H⋯O hydrogen bonds, supplemented by Br⋯O and π–π interactions. Such structural details are crucial for understanding the reactivity and properties of 2-(bromomethyl)benzoic acid (P. A. Suchetan et al., 2016).

Chemical Reactions and Properties

2-(Bromomethyl)benzoic acid undergoes various chemical reactions, including bromination, azidonation, and reduction, starting from simpler benzoic acid derivatives. These reactions are pivotal in synthesizing compounds like 3,5-bis(aminomethyl)benzoic acid, showcasing the versatility and reactivity of the bromomethyl group in benzoic acid derivatives (G. Yong, 2010).

Scientific Research Applications

General Applications

“2-(Bromomethyl)benzoic acid” is a compound that contains bi-functional groups such as benzylic bromide and carboxylic acid . These groups are involved in nucleophilic reactions and esterification reactions respectively . This makes it a versatile reagent in organic synthesis.

Specific Use Case: Synthesis of Eprosartan

One specific application of a similar compound, “4-(Bromomethyl)benzoic acid”, is in the synthesis of eprosartan . Eprosartan is an antihypertensive agent, which means it’s used to treat high blood pressure . The bromomethyl group in the compound likely participates in a nucleophilic substitution reaction to form the eprosartan molecule .

  • Synthesis of 2-(2-Fluorophenoxy)benzoic acid : This compound could potentially be synthesized from 2-(Bromomethyl)benzoic acid through a nucleophilic substitution reaction with 2-fluorophenol .

  • Preparation of 2-(2-Oxopropyl)benzoic acid : 2-(Bromomethyl)benzoic acid could be used to synthesize 2-(2-Oxopropyl)benzoic acid, possibly through a reaction with acetyl chloride .

  • Synthesis of 2-(Bromomethyl)-2-ethylbutanoic acid : This compound could potentially be synthesized from 2-(Bromomethyl)benzoic acid through a series of reactions including esterification, reduction, and bromination .

  • Preparation of 2-(cyanomethyl)benzoic acid : 2-(Bromomethyl)benzoic acid could be used to synthesize 2-(cyanomethyl)benzoic acid, possibly through a reaction with sodium cyanide .

  • Synthesis of 2-(Bromomethyl)acrylic acid : This compound could potentially be synthesized from 2-(Bromomethyl)benzoic acid through a series of reactions including decarboxylation .

  • Preparation of 2-(2-Cyano-2-phenylethyl)benzoic acid : 2-(Bromomethyl)benzoic acid could be used to synthesize 2-(2-Cyano-2-phenylethyl)benzoic acid, possibly through a reaction with benzyl cyanide .

  • Synthesis of 2-(2-Fluorophenoxy)benzoic acid : This compound could potentially be synthesized from 2-(Bromomethyl)benzoic acid through a nucleophilic substitution reaction with 2-fluorophenol .

  • Preparation of 2-(2-Oxopropyl)benzoic acid : 2-(Bromomethyl)benzoic acid could be used to synthesize 2-(2-Oxopropyl)benzoic acid, possibly through a reaction with acetyl chloride .

  • Synthesis of 2-(Bromomethyl)-2-ethylbutanoic acid : This compound could potentially be synthesized from 2-(Bromomethyl)benzoic acid through a series of reactions including esterification, reduction, and bromination .

  • Preparation of 2-(cyanomethyl)benzoic acid : 2-(Bromomethyl)benzoic acid could be used to synthesize 2-(cyanomethyl)benzoic acid, possibly through a reaction with sodium cyanide .

  • Synthesis of 2-(Bromomethyl)acrylic acid : This compound could potentially be synthesized from 2-(Bromomethyl)benzoic acid through a series of reactions including decarboxylation .

  • Preparation of 2-(2-Cyano-2-phenylethyl)benzoic acid : 2-(Bromomethyl)benzoic acid could be used to synthesize 2-(2-Cyano-2-phenylethyl)benzoic acid, possibly through a reaction with benzyl cyanide .

Safety And Hazards

2-(Bromomethyl)benzoic acid is classified as a dangerous good for transport and may be subject to additional shipping charges . It causes severe skin burns and eye damage . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

2-(bromomethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO2/c9-5-6-3-1-2-4-7(6)8(10)11/h1-4H,5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSLMPDKYTNEMFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CBr)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30991457
Record name 2-(Bromomethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30991457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Bromomethyl)benzoic acid

CAS RN

7115-89-1
Record name 7115-89-1
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Record name 2-(Bromomethyl)benzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(bromomethyl)benzoic acid
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Synthesis routes and methods

Procedure details

In a 1 L round bottom flask fitted with a reflux condenser, a stirred suspension of 10.00 g of o-toluic acid and 19.56 g (1.5 eq.) N-bromosuccinimide in 735 mL chloroform was sparged for 0.5 h with nitrogen. The sparging was discontinued, and the suspension was stirred and irradiated under nitrogen atmosphere using a 500 W quartz halogen lamp at 75% power, causing the solids to dissolve and the chloroform to reflux. The red color of the reaction mixture disappeared after 1.5 h, and 6.52 g (0.5 eq.) of N-bromosuccinimide was added. The reaction mixture was stirred and irradiated under nitrogen atmosphere with a 500 W quartz halogen lamp at 75% power for another 1.5 h, at which time the solution became colorless. The solvent volume was reduced in vacuo to about 100 mL, and then cooled to −20° C. The resultant suspension was vacuum filtered through a 1 cm bed of dry silica in a 150 mL fritted funnel. The silica was washed with 2.5 L of chloroform. The chloroform filtrate was reduced in vacuo to about 1 L, washed in a separatory funnel with 3×1 L volumes of water followed by one 3×1 L volume of brine to remove traces of succinimide, then dried with magnesium sulfate and vacuum filtered. The chloroform was reduced by rotary evaporation at reflux at 1 atmosphere to 250 mL and cooled at −20° C. for 3 days. The resultant crystals were vacuum filtered, washed with 30 mL of chloroform followed by 50 mL of hexanes, then dried in a vacuum oven at room temperature overnight, providing 8.48 g (54%) 2-bromomethylbenzoic acid as a white crystalline power.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
19.56 g
Type
reactant
Reaction Step One
Quantity
735 mL
Type
solvent
Reaction Step One
Quantity
6.52 g
Type
reactant
Reaction Step Two
[Compound]
Name
quartz halogen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
43
Citations
VA Kovtunenko, LM Potikha, VV Sypchenko… - Chemistry of …, 2011 - Springer
On interacting 2-(chloromethyl)-, 2-(bromomethyl)benzonitrile or methyl 2-(bromomethyl)benzoate with 1-R-1H-imidazoles and 1-R-1H-benzimidazoles quaternary diazolium salts are …
Number of citations: 1 link.springer.com
K Nozawa‐Kumada, S Kurosu… - Asian Journal of …, 2019 - Wiley Online Library
An inexpensive, powerful, and eco‐friendly method for transition‐metal‐free oxidative C(sp 3 )−H bond lactonization was developed using sodium peroxydisulfate as the sole oxidant. …
Number of citations: 13 onlinelibrary.wiley.com
J Váňa, I Panov, M Erben, M Sedlák, J Hanusek - Tetrahedron Letters, 2013 - Elsevier
Two selectively 18 O-labeled phthalides containing 18 O either in the carbonyl (ie, C 18 O) or in the alkoxy group (ie, OC– 18 O) of the lactone ring were prepared in good yields (ca. 70…
Number of citations: 3 www.sciencedirect.com
MDM Gray - 1981 - search.proquest.com
An evaluation is made of ethyl (diethoxyphosphino)-acetate as a common intermediate for the synthesis of various phosphinoline and isophosphinoline systems. Two syntheses of 2-…
Number of citations: 3 search.proquest.com
L Lu - 1992 - search.proquest.com
A multistep synthesis has been carried out in order to prepare 4-chloro-1H-2, 3-benzoxazine (9), 4-methoxy-1H-2, 3-benzoxazine (11), and 4-ethoxy-1H-2, 3-benzoxazine (12). Pseudo …
Number of citations: 0 search.proquest.com
GS Reddy - scholar.archive.org
… 2-bromomethyl-benzoic acid methyl ester10 (10): Method-A. Dissolve 2.0 g (13.0 mmol, 1.0 eq) of 2-methyl-benzoic acid methyl ester (9) in CCl4, and add NBS (2.36 g, 13.3 mmol, 1.0 …
Number of citations: 0 scholar.archive.org
T Ziegler, G Lemanski, J Hürttlen - Tetrahedron Letters, 2001 - Elsevier
… Compound 2a was prepared in 77% yield from 2-bromomethyl-benzoic acid by treatment with t-butyl trichloroacetimidate and a catalytic amount of BF 3 etherate in dichloromethane at …
Number of citations: 30 www.sciencedirect.com
T Saha, D Kand, P Talukdar - RSC advances, 2015 - pubs.rsc.org
Comparative studies on the performances of two cascade reaction based fluorescent H2S probes are reported. These probes were also designed to address the solubility issues of …
Number of citations: 15 pubs.rsc.org
K Mohammed Khan, S Hayat, Zia-Ullah… - Synthetic …, 2003 - Taylor & Francis
A variety of 2-(1-bromoalkyl) benzoic acids 4 undergo intramolecular nucleophilic substitution reaction when treated with a CsF-Celite as solid base in acetonitrile under reflux condition …
Number of citations: 19 www.tandfonline.com
J Wang, M Tsuchiya, K Tokumaru… - Bulletin of the Chemical …, 1995 - journal.csj.jp
The pulsed-laser excitation of bis(2-methylbenzoyl) peroxide at 308 nm in acetonitrile afforded a broad absorption band at 500—800 nm due to 2-methylbenzoyloxyl radicals. The decay …
Number of citations: 17 www.journal.csj.jp

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